molecular formula C12H6BrF3O2 B14083068 5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B14083068
M. Wt: 319.07 g/mol
InChI Key: CRCWOADOYFBGAH-UHFFFAOYSA-N
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Description

5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromo and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromo-3-(trifluoromethyl)benzaldehyde and furan-2-carbaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Steps: The synthetic route may involve multiple steps, including the formation of intermediates, followed by cyclization and functional group modifications to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromo and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde include other furan derivatives with different substituents on the phenyl ring, such as:

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
  • 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
  • 5-[4-Methyl-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical properties and reactivity. The presence of both bromo and trifluoromethyl groups on the phenyl ring can influence the compound’s electronic and steric characteristics, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H6BrF3O2

Molecular Weight

319.07 g/mol

IUPAC Name

5-[4-bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H6BrF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H

InChI Key

CRCWOADOYFBGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)Br

Origin of Product

United States

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